Fepentolic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

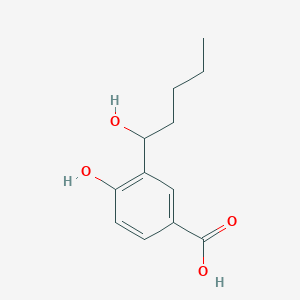

- (formule chimique:

- Il s'agit d'une molécule chirale, et l'énantiomère (S) est spécifiquement désigné comme acide Fépentolique.

Acide Fépentolique: C12H16O4

) est un composé présentant les propriétés suivantes :Poids moléculaire: 224,260 g/mol {_svg_1}

Stéréochimie: Absolue

Méthodes De Préparation

Voies de synthèse:

Production industrielle:

Analyse Des Réactions Chimiques

Réactifs et conditions courantes:

Principaux produits:

Applications De Recherche Scientifique

Chimie: L'acide Fépentolique peut servir de bloc de construction pour la synthèse de molécules plus complexes.

Biologie et médecine: Recherche sur son activité biologique, ses effets pharmacologiques potentiels ou ses interactions avec les systèmes biologiques.

Industrie: Des informations limitées sont disponibles concernant les applications industrielles.

Mécanisme d'action

- Malheureusement, des informations détaillées sur le mécanisme d'action de l'acide Fépentolique sont rares.

- Des recherches supplémentaires sont nécessaires pour comprendre comment il exerce ses effets, y compris l'identification des cibles et des voies moléculaires.

Mécanisme D'action

- Unfortunately, detailed information on the mechanism of action for Fepentolic Acid is scarce.

- Further research is needed to understand how it exerts its effects, including identifying molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Composés similaires:

Activité Biologique

Fepentolic acid, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that exhibit various pharmacological effects. Its structure incorporates a sulfonic acid ester moiety, which has been shown to enhance biological activity significantly. The synthesis of this compound derivatives often involves the modification of natural products to improve their efficacy against pathogens.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of this compound and its derivatives.

- Mechanism of Action : this compound exhibits inhibitory effects on several bacterial strains by disrupting cell wall synthesis and function. This is particularly evident in studies involving Xanthomonas oryzae and Ralstonia solanacearum, where this compound derivatives demonstrated significant antibacterial activity.

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 14.5 | Guo et al. (2020) |

| This compound | Ralstonia solanacearum | 16.2 | Guo et al. (2020) |

| This compound | Escherichia coli | 12.3 | Dai et al. (2022) |

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against plant viruses. Research indicates that certain derivatives can inhibit viral replication effectively.

- Case Study : A derivative of this compound was tested against tobacco mosaic virus (TMV), showing a remarkable inactivation rate of 93.7% at a concentration of 500 µg/mL, which is superior to traditional antiviral agents like ribavirin.

Table 2: Antiviral Efficacy of this compound Derivatives

| Compound | Virus Type | Inactivation Rate (%) | Reference |

|---|---|---|---|

| This compound | Tobacco Mosaic Virus (TMV) | 93.7 | Dai et al. (2022) |

| This compound | Cucumber Mosaic Virus | 89.5 | Dai et al. (2022) |

Antioxidant and Anti-inflammatory Properties

In addition to its antibacterial and antiviral activities, this compound exhibits significant antioxidant properties, which contribute to its potential therapeutic applications in inflammatory diseases.

- Mechanism : The compound acts as a free radical scavenger, thereby reducing oxidative stress in cells. This property is crucial for mitigating conditions associated with chronic inflammation.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and development in pharmaceuticals, particularly as an antibacterial and antiviral agent. Ongoing studies are essential to elucidate the precise mechanisms behind its efficacy and to explore potential applications in clinical settings.

Future research should focus on:

- In Vivo Studies : To confirm the efficacy observed in vitro.

- Mechanistic Studies : To understand the pathways through which this compound exerts its biological effects.

- Formulation Development : To enhance the bioavailability and stability of this compound derivatives for therapeutic use.

Propriétés

Numéro CAS |

17243-33-3 |

|---|---|

Formule moléculaire |

C12H16O4 |

Poids moléculaire |

224.25 g/mol |

Nom IUPAC |

4-hydroxy-3-(1-hydroxypentyl)benzoic acid |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |

Clé InChI |

SQHQDVNANXVULC-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |

SMILES canonique |

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.